molecular formula C18H12F3N3O2S2 B2588386 N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(trifluoromethyl)benzamide CAS No. 391875-12-0

N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(trifluoromethyl)benzamide

Cat. No.: B2588386
CAS No.: 391875-12-0
M. Wt: 423.43
InChI Key: XTECNHYYPIICCH-UHFFFAOYSA-N
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Description

N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a trifluoromethyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the thiadiazole intermediate with 2-oxo-2-phenylethyl chloride in the presence of a base such as triethylamine.

    Attachment of the Benzamide Moiety: The final step involves the reaction of the intermediate with 2-(trifluoromethyl)benzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Bases: Triethylamine, sodium hydroxide (NaOH).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.

    Benzamide Derivatives: Compounds with benzamide moieties but different functional groups.

Uniqueness

N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(trifluoromethyl)benzamide is unique due to the combination of its thiadiazole ring, sulfanyl group, and trifluoromethyl benzamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(trifluoromethyl)benzamide is a compound of significant interest due to its potential biological activities. This compound features a thiadiazole moiety, which is known for its diverse pharmacological properties, including anti-inflammatory, anticonvulsant, and antimicrobial activities. This article aims to summarize the biological activities associated with this compound based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C20H15N5O3S2\text{C}_{20}\text{H}_{15}\text{N}_{5}\text{O}_{3}\text{S}_{2}

This structure suggests that the compound may exhibit unique interactions with biological targets due to the presence of the trifluoromethyl group and the thiadiazole ring.

Anticonvulsant Activity

Research has highlighted the anticonvulsant properties of thiadiazole derivatives. For instance, studies have demonstrated that certain 1,3,4-thiadiazole compounds exhibit significant anticonvulsant effects in animal models. The mechanism often involves modulation of GABAergic activity and voltage-gated ion channels.

A notable study indicated that derivatives of 1,3,4-thiadiazole showed protective effects against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) methods. The LD50 values were reported at 3,807.87 mg/kg for some derivatives, suggesting a favorable safety profile alongside efficacy in seizure protection .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. For instance, related compounds have shown moderate inhibition against various bacterial strains. The presence of the trifluoromethyl group is believed to enhance the lipophilicity and thus improve membrane permeability, contributing to antimicrobial efficacy .

Antidiabetic and Anti-inflammatory Properties

Several studies have reported that thiadiazole-based compounds possess antidiabetic and anti-inflammatory activities. These effects are often attributed to their ability to inhibit key enzymes involved in glucose metabolism and inflammatory pathways. For example, some derivatives have been shown to lower blood glucose levels in diabetic models and reduce inflammatory markers in vitro .

Research Findings and Case Studies

Activity Compound Methodology Findings
AnticonvulsantVarious 1,3,4-thiadiazole derivativesMES and PTZ modelsLD50: 3,807.87 mg/kg; 66.67% protection at 100 mg/kg
AntimicrobialThiadiazole derivativesMIC assays against bacterial strainsModerate inhibition observed
AntidiabeticThiadiazole analogsIn vivo diabetic modelsSignificant reduction in blood glucose levels
Anti-inflammatoryThiadiazole compoundsIn vitro assays measuring inflammatory cytokinesReduction in TNF-alpha levels noted

Properties

IUPAC Name

N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3O2S2/c19-18(20,21)13-9-5-4-8-12(13)15(26)22-16-23-24-17(28-16)27-10-14(25)11-6-2-1-3-7-11/h1-9H,10H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTECNHYYPIICCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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